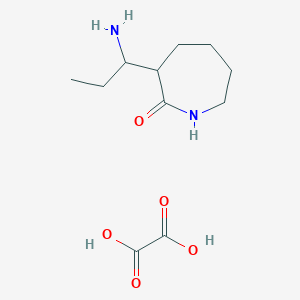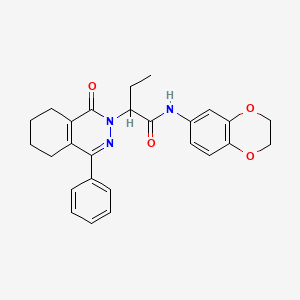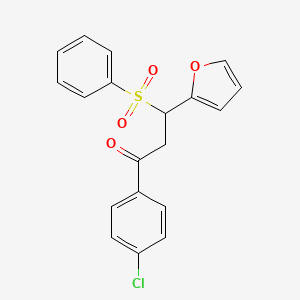
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA is a non-steroidal anti-inflammatory drug (NSAID) that has been reported to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been widely studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been reported to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Mechanism of Action
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been reported to have antioxidant activity. This compound has also been shown to have a protective effect on the liver, reducing liver damage in animal models of liver injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide for lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity in animal models, making it a safer alternative to other NSAIDs. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine the efficacy of this compound in various types of cancer and to elucidate its mechanism of action. Additionally, there is interest in developing this compound derivatives with improved solubility and pharmacokinetic properties. Finally, there is a need for further studies on the safety and toxicity of this compound in humans.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and analgesic properties, as well as antitumor activity. This compound inhibits COX activity, reducing the production of prostaglandins and thereby reducing inflammation and pain. This compound has low acute toxicity, making it a safer alternative to other NSAIDs. However, its limited solubility in aqueous solutions can make it difficult to work with in some experimental settings. There are several potential future directions for research on this compound, including its potential as a cancer therapeutic agent and the development of this compound derivatives with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide involves the reaction of 2-methyl-4-nitrophenol with 2-chloropropionyl chloride, followed by the reaction of the resulting intermediate with phenol in the presence of a base. The final product is obtained after purification through recrystallization.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-10-13(18(20)21)8-9-15(11)17-16(19)12(2)22-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDKXQUCGFQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)




![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)




